molecular formula C14H22N2S B11816476 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine

3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine

Cat. No.: B11816476
M. Wt: 250.41 g/mol
InChI Key: ZSXAXJUGCFLXHX-UHFFFAOYSA-N
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Description

3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine typically involves the reaction of a pyridine derivative with an isopropylpiperidine and a methylthio group. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Substitution reactions may involve the replacement of the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine: Unique due to its specific substitution pattern.

    Pyridine Derivatives: Compounds with similar structures but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the isopropylpiperidine and methylthio groups attached to the pyridine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

2-methylsulfanyl-3-(1-propan-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2S/c1-11(2)16-10-5-4-8-13(16)12-7-6-9-15-14(12)17-3/h6-7,9,11,13H,4-5,8,10H2,1-3H3

InChI Key

ZSXAXJUGCFLXHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)SC

Origin of Product

United States

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